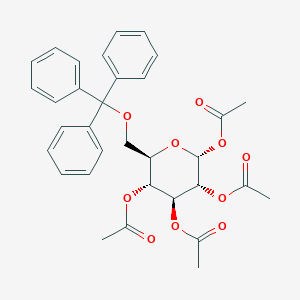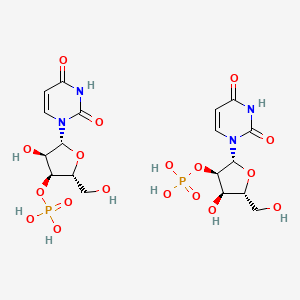
Uridine-2'(3')-monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is composed of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . Uridylic acid is essential for various biological processes, including the synthesis of RNA and the regulation of metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
Uridylic acid can be synthesized through several methods. One common approach involves the enzymatic conversion of cytidine or uridine using biological cell homogenates. This process includes steps such as microfiltration, precipitation, chromatography, and crystallization . Another method involves the use of enzyme preparations to convert cytidine into uridylic acid .
Industrial Production Methods
Industrial production of uridylic acid typically involves the use of biotechnological processes. These methods are advantageous due to their simplicity, cost-effectiveness, and environmental friendliness. The process generally includes the transformation of cytidine or uridine using biological cell homogenates, followed by purification steps such as microfiltration and chromatography .
化学反应分析
Types of Reactions
Uridylic acid undergoes various chemical reactions, including decarboxylation, phosphorylation, and hydrolysis. One notable reaction is the decarboxylation of orotidine 5’-monophosphate to form uridylic acid, catalyzed by the enzyme orotidylate decarboxylase .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of uridylic acid include cytidine, uridine, adenosine, and various enzymes. Reaction conditions often involve the use of biological cell homogenates, specific pH levels, and temperature control .
Major Products Formed
The primary product formed from the reactions involving uridylic acid is RNA. Uridylic acid serves as a monomer in the synthesis of RNA, contributing to the formation of polynucleotide chains .
科学研究应用
Uridylic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of RNA and other nucleotides.
Biology: Uridylic acid plays a vital role in the regulation of metabolic pathways and the synthesis of RNA.
Medicine: It is used in the study of genetic disorders and the development of therapeutic agents.
Industry: Uridylic acid is utilized in the production of food additives and medical intermediates
作用机制
Uridylic acid exerts its effects through its role as a nucleotide in RNA synthesis. It is involved in the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is essential for the formation of RNA, which is crucial for protein synthesis and various cellular processes. Uridylic acid also interacts with various enzymes and proteins, influencing metabolic pathways and cellular functions .
相似化合物的比较
Uridylic acid is similar to other nucleotides such as adenylic acid, guanylic acid, and cytidylic acid. These nucleotides share a common structure, consisting of a phosphate group, a pentose sugar, and a nucleobase. uridylic acid is unique due to its specific nucleobase, uracil, which distinguishes it from other nucleotides that contain adenine, guanine, or cytosine .
List of Similar Compounds
- Adenylic acid
- Guanylic acid
- Cytidylic acid
- Thymidylic acid (in DNA)
- Deoxyuridine monophosphate (in DNA)
Uridylic acid’s unique role in RNA synthesis and its specific interactions with enzymes and proteins highlight its importance in various biological and industrial processes.
属性
分子式 |
C18H26N4O18P2 |
|---|---|
分子量 |
648.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h2*1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1 |
InChI 键 |
HXRKBDKTEWWYRV-SGOXFDQRSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
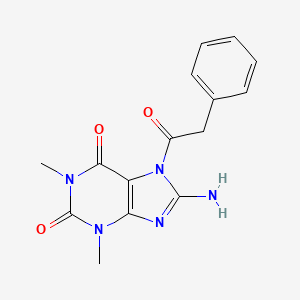
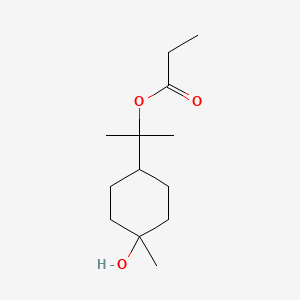
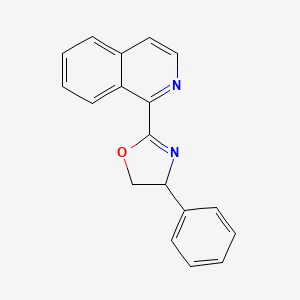
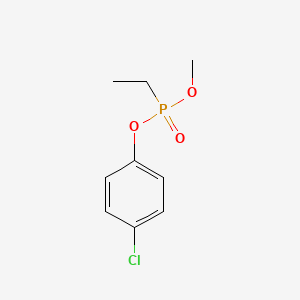
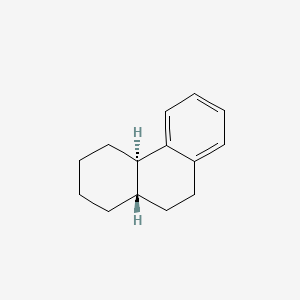
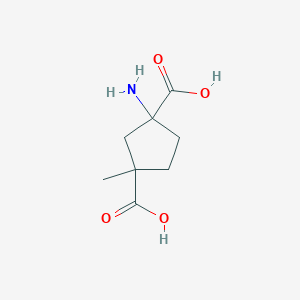
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
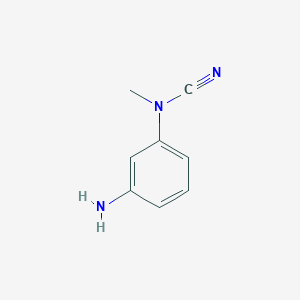
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)

